2-(Methylsulfonyl)benzonitrile
Overview
Description
2-(Methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO2S. It is a derivative of benzonitrile, where a methylsulfonyl group is attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that benzylic compounds typically interact with various biological targets via free radical reactions, nucleophilic substitution, and oxidation .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 2-(Methylsulfonyl)benzonitrile may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
A related compound, pt2977, has been studied, and it was found that attenuating the rate of glucuronidation improved exposure and reduced variability in patients . This could potentially apply to this compound as well.
Result of Action
The reactions at the benzylic position, such as free radical reactions, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other chemicals can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium is often used.
Major Products Formed
Substitution: Products include halogenated derivatives of this compound.
Reduction: The primary amine derivative is formed.
Oxidation: The sulfone derivative is produced.
Scientific Research Applications
2-(Methylsulfonyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is employed in the creation of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzonitrile: This compound has the methylsulfonyl group attached to the para position of the benzene ring.
Benzonitrile: The parent compound without the methylsulfonyl group.
4-Methylsulfonylbenzonitrile: Another positional isomer with similar properties.
Uniqueness
2-(Methylsulfonyl)benzonitrile is unique due to the specific positioning of the methylsulfonyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical behaviors and applications compared to its isomers .
Properties
IUPAC Name |
2-methylsulfonylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZDFDPYBTIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625071 | |
Record name | 2-(Methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-56-3 | |
Record name | 2-(Methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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